3-Diethylamino Acetaminophen-d10

Mass Spectrometry Internal Standard Isotopic Separation

Accurate LC-MS/MS quantification of the amodiaquine oxidative-deamination metabolite 3-Diethylamino Acetaminophen is challenged by matrix effects and the lack of a structurally matched internal standard. 3-Diethylamino Acetaminophen-d10 (CAS 1794789-22-2) is the perdeuterated isotopologue with ten deuterium atoms exclusively on the N-diethyl moiety-the exact site of metabolic cleavage. - Provides a +10 Da mass shift that eliminates isotopic cross-talk with the endogenous metabolite even in complex plasma or urine matrices. - Position-specific labeling ensures identical SPE recovery and ESI ionization response, enabling method accuracy of 93-105% and precision (CV) of 1.7-8.3% in validated amodiaquine bioanalytical methods. - Stored at 2-8 °C to maintain isotopic integrity during long-term forensic or clinical re-analysis studies.

Molecular Formula C13H20N2O2
Molecular Weight 246.376
CAS No. 1794789-22-2
Cat. No. B587134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Diethylamino Acetaminophen-d10
CAS1794789-22-2
SynonymsN-[3-[(Diethylamino)methyl]-4-hydroxyphenyl]acetamide;  α-(Diethylamino)-4’-hydroxy-m-acetotoluidide;  4-Acetamido-2-[(diethylamino)methyl]phenol;  NSC 12479;  NSC 51970; 
Molecular FormulaC13H20N2O2
Molecular Weight246.376
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O
InChIInChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)/i1D3,2D3,4D2,5D2
InChIKeyBOUCRWJEKAGKKG-IZUSZFKNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Diethylamino Acetaminophen-d10 Reference Standard


3-Diethylamino Acetaminophen-d10 (CAS 1794789-22-2) is a perdeuterated isotopologue of 3-Diethylamino Acetaminophen, a major oxidative-deamination metabolite of the antimalarial prodrug amodiaquine [1]. The compound incorporates ten deuterium atoms exclusively on the two ethyl groups of the diethylamino moiety, resulting in a molecular formula of C₁₃H₁₀D₁₀N₂O₂ and a molecular weight of 246.37 g/mol, compared to the 236.31 g/mol of the unlabeled analog . It is primarily employed as a stable-isotope-labeled internal standard (SIL-IS) for the accurate and precise LC-MS/MS quantification of 3-Diethylamino Acetaminophen in pharmacokinetic, metabolic, and forensic toxicology studies involving amodiaquine and its derivatives [2].

Labeling Site N,N-diethyl moiety (d10) for site-specific tracing
Mass Shift +10 Da ensures unambiguous MS resolution
Matched Analyte Oxidative-deamination metabolite of amodiaquine

3-Diethylamino Acetaminophen-d10: Irreplaceable Internal Standard


While several deuterated internal standards exist for amodiaquine bioanalysis—including amodiaquine-d10 for the parent drug and N-desethylamodiaquine-d5 for the desethyl metabolite—none of these alternatives provides accurate quantification of the specific oxidative-deamination pathway metabolite 3-Diethylamino Acetaminophen . The d10 label on 3-Diethylamino Acetaminophen-d10 is positioned exclusively on the N-diethyl moiety, which is the exact site of metabolic cleavage, ensuring that the internal standard precisely mirrors the analyte's behavior during sample preparation, chromatographic separation, and ionization . Generic deuterated acetaminophen analogs (e.g., acetaminophen-d4) differ in both structure and metabolic origin, and thus cannot correct for matrix effects or recovery variations specific to the amodiaquine metabolite extraction procedure. Furthermore, the mass shift of +10 Da provided by the d10 label ensures unambiguous discrimination from the unlabeled analyte (Δm/z ≥ 10) even in complex biological matrices, whereas lower-deuterium analogs (e.g., d4, +4 Da) risk isotopic overlap with endogenous compounds or in-source fragmentation products [1]. Consequently, substitution with a non-identical deuterated standard introduces systematic quantification errors that compromise method accuracy and regulatory compliance under ICH M10 and FDA bioanalytical method validation guidelines.

Target Standard
Potential Substitute
Mismatch Context
3-Diethylamino Acetaminophen-d10
Amodiaquine-d10
Targets parent drug; labeling on quinoline ring does not trace diethylamino metabolite pathway
3-Diethylamino Acetaminophen-d10
N-Desethylamodiaquine-d5
Targets desethyl metabolite; metabolic origin and extraction recovery profile differ
3-Diethylamino Acetaminophen-d10
Acetaminophen-d4
Insufficient mass shift (+4 Da) may lead to isotopic overlap with endogenous compounds

3-Diethylamino Acetaminophen-d10: Key Differentiators


Mass Shift Advantage for Analyte Resolution

The d10 labeling of 3-Diethylamino Acetaminophen-d10 provides a molecular weight increase of +10.06 Da versus the unlabeled 3-Diethylamino Acetaminophen (MW 236.31 Da versus 246.37 Da) . This mass shift exceeds the minimum recommended Δm of ≥3 Da for stable-isotope-labeled internal standards in quantitative LC-MS/MS [1]. In comparison, acetaminophen-d4 offers only a +4 Da shift, which may be insufficient to resolve the internal standard signal from the analyte's [M+2] or [M+3] natural-abundance isotopologue peaks in complex biological extracts.

Mass Shift
Head-to-head
+10.06 Da
Exceeds minimum 3 Da resolution requirement; eliminates isotopic crosstalk
Acetaminophen-d4 provides only +4 Da shift
Mass Spectrometry Internal Standard Isotopic Separation

Site-Specific Deuteration for Metabolic Pathway Tracing

The deuterium atoms in 3-Diethylamino Acetaminophen-d10 are located exclusively on the two N-ethyl groups (each ethyl-d5), as confirmed by the IUPAC name N-[3-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-hydroxyphenyl]acetamide . In contrast, amodiaquine-d10 carries deuterium labels on the quinoline ring system, while N-desethylamodiaquine-d5 is labeled on a single ethyl group . This position-specific labeling is functionally significant because the diethylamino group of 3-Diethylamino Acetaminophen is the product of N-dealkylation and oxidative deamination of amodiaquine, as documented in the metabolic scheme reported by Jewell et al. [1]. Accordingly, 3-Diethylamino Acetaminophen-d10 uniquely traces this specific metabolic branch, whereas amodiaquine-d10 or N-desethylamodiaquine-d5 quantify distinct metabolic species.

Labeling Site
Class-level inference
N,N-diethyl (d10) vs. Quinoline (d10)
Position-matched ISTD uniquely traces oxidative-deamination metabolic branch
Amodiaquine-d10 targets parent drug; N-desethylamodiaquine-d5 targets desethyl metabolite
Metabolite Tracing Deuterium Labeling Metabolic Pathway

Isotopic Purity and Enrichment for Bioanalytical Validation

Deuterated internal standards intended for quantitative bioanalysis should demonstrate isotopic enrichment ≥98% and chemical purity ≥98% to avoid systematic bias from unlabeled species that co-elute with the endogenous analyte [1]. 3-Diethylamino Acetaminophen-d10, supplied by specialty isotope manufacturers such as BOC Sciences and Alfa Chemistry, is produced under controlled deuteration conditions targeting >98% isotopic incorporation at the diethylamino site . In contrast, the unlabeled compound 3-Diethylamino Acetaminophen (CAS 121-78-8) is sold as an 'impurity standard' or 'precursor' with typical purity specifications of ≥95% , which is inadequate for use as a quantitative internal standard. Furthermore, the storage condition of 2–8 °C specified for the d10 compound ensures long-term isotopic and chemical stability.

Enrichment Target
Reported
≥98% isotopic purity
Supports method accuracy; avoids bias from co-eluting unlabeled species
Unlabeled standard sold at ≥95% purity is not suitable as ISTD
Isotopic Enrichment Purity Method Validation

3-Diethylamino Acetaminophen-d10 Application Scenarios


Pharmacokinetic Quantification of Amodiaquine Metabolite

When conducting a pharmacokinetic study of amodiaquine or its fixed-dose combination with artesunate, quantitative determination of the oxidative-deamination metabolite 3-Diethylamino Acetaminophen in plasma or urine is essential for assessing the contribution of this clearance pathway to overall drug elimination [1]. 3-Diethylamino Acetaminophen-d10 serves as the matched SIL-IS, providing a +10 Da mass shift that eliminates cross-talk with the endogenous metabolite . Its position-specific deuteration on the N-diethyl group ensures identical solid-phase extraction recovery and electrospray ionization response to the analyte, enabling method accuracy of 93–105% and precision (CV) of 1.7–8.3% as demonstrated in analogous amodiaquine LC-MS/MS methods [2].

Hepatotoxicity and Bioactivation Metabolite Profiling

Amodiaquine's idiosyncratic hepatotoxicity has been linked to hepatic bioactivation and the formation of reactive quinoneimine species [1]. Quantifying the stable metabolic end-product 3-Diethylamino Acetaminophen alongside the reactive intermediates is required to construct a complete mass-balance picture of amodiaquine metabolism. 3-Diethylamino Acetaminophen-d10 enables this by serving as the internal standard for the terminal metabolite, while amodiaquine-d10 and N-desethylamodiaquine-d5 independently track the parent drug and the desethyl metabolite, respectively. Only the d10-labeled 3-Diethylamino Acetaminophen can fulfill this specific role due to its structural congruence with the deamination product .

Forensic Confirmation of Amodiaquine Exposure

In forensic or clinical toxicology, confirmation of amodiaquine exposure often relies on the detection of the relatively stable urinary metabolite 3-Diethylamino Acetaminophen [1]. The use of 3-Diethylamino Acetaminophen-d10 as the internal standard eliminates potential interference from co-administered analgesics (e.g., acetaminophen) and their metabolites due to its unique mass shift and retention time. The d10 compound's storage condition (2–8 °C) maintains isotopic integrity during prolonged forensic sample re-analysis, a stability parameter not guaranteed for unlabeled reference standards .

Anti-TB Drug Impurity Profiling and Quality Control

3-Diethylamino Acetaminophen is a documented precursor and impurity in the synthesis of certain anti-tuberculosis agents [1]. In pharmaceutical quality control, the d10-labeled analog can be used as an internal standard for the GC-MS or LC-MS quantification of this impurity in active pharmaceutical ingredient (API) batches. The +10 Da mass difference enables accurate quantification without interference from the API matrix, while the isotopic dilution approach ensures compliance with ICH Q3A guidelines on impurity reporting thresholds (≤0.1% for genotoxic impurities) .

Application
Selection Property
Validation Focus
Hepatic Bioactivation Research
Metabolite-specific SIL-IS for 3-Diethylamino Acetaminophen
Mass-balance and metabolic pathway profiling accuracy
PK Bioanalysis of Amodiaquine Metabolite
+10 Da mass shift; matched extraction recovery
Matrix effect compensation and LLOQ validation
Forensic Toxicology Research
Unique retention time and mass shift
Interference-free confirmation in complex research matrices
API Impurity Profiling
Isotopic dilution LC-MS capability
Accurate quantification of trace-level impurities in API batches
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